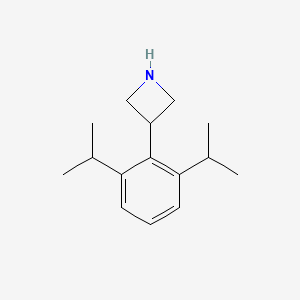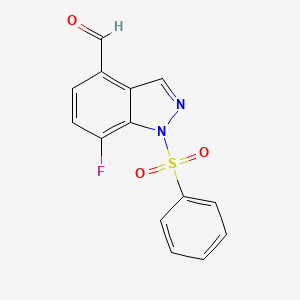
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde is a fluorinated indazole derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
准备方法
The synthesis of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Formylation: The formyl group is introduced through Vilsmeier-Haack reaction using DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
科学研究应用
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenylsulfonyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.
相似化合物的比较
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde can be compared with other fluorinated indazole derivatives, such as:
7-Fluoro-1H-indazole: Lacks the phenylsulfonyl and aldehyde groups, resulting in different chemical reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
7-Fluoro-1-(phenylsulfonyl)-1H-indole: Has a similar structure but differs in the position of the nitrogen atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine, phenylsulfonyl, and aldehyde groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C14H9FN2O3S |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-7-fluoroindazole-4-carbaldehyde |
InChI |
InChI=1S/C14H9FN2O3S/c15-13-7-6-10(9-18)12-8-16-17(14(12)13)21(19,20)11-4-2-1-3-5-11/h1-9H |
InChI 键 |
HNQWDXCIPGZIID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3C=N2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
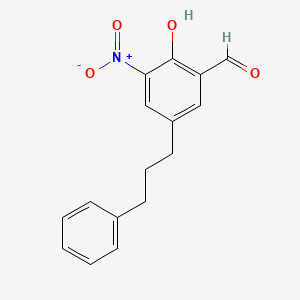
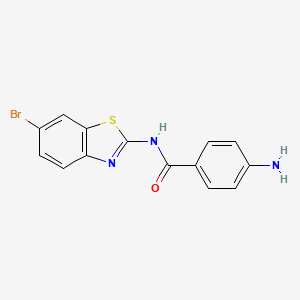
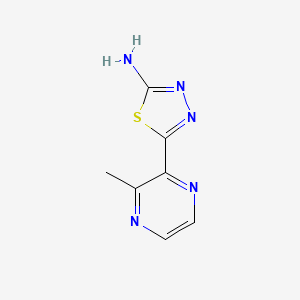
![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
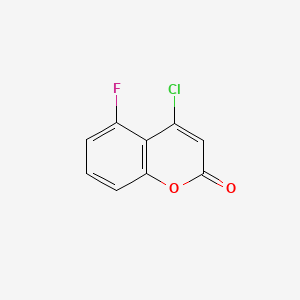

![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
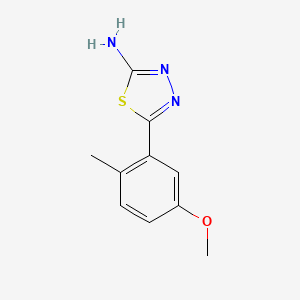
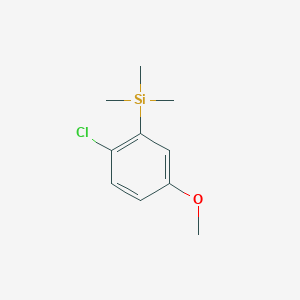
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)

